molecular formula C26H17N3O3 B303183 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide

2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide

Numéro de catalogue B303183
Poids moléculaire: 419.4 g/mol
Clé InChI: NTCXNTGOQQOKCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide, also known as BI-2536, is a small molecule inhibitor of polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays an essential role in cell division and is overexpressed in various types of cancer. BI-2536 has been extensively studied for its potential as an anticancer agent.

Mécanisme D'action

PLK1 is a key regulator of cell division, playing a critical role in mitosis. 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide inhibits PLK1 by binding to the ATP-binding site of the kinase domain, preventing its activity. This leads to mitotic arrest and subsequent cell death.
Biochemical and physiological effects:
2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide has been shown to induce mitotic arrest in cancer cells, leading to cell death. It has also been shown to inhibit tumor growth in animal models of cancer. However, 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide has also been shown to have off-target effects, including inhibition of other kinases. This can lead to unwanted side effects and limit its use as an anticancer agent.

Avantages Et Limitations Des Expériences En Laboratoire

2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide has been extensively studied in preclinical models of cancer, showing promise as an anticancer agent. However, its off-target effects and limited bioavailability have been a challenge for its development as a clinical drug. In addition, its high cost and complex synthesis make it difficult to produce in large quantities for use in lab experiments.

Orientations Futures

Include the development of more potent and selective PLK1 inhibitors, as well as the investigation of combination therapies with other anticancer agents. In addition, the identification of biomarkers that can predict response to PLK1 inhibitors can help to personalize treatment and improve outcomes for cancer patients.

Méthodes De Synthèse

2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide can be synthesized using a multistep process involving the coupling of 2-bromo-1,1'-biphenyl with 2-pyridinecarboxylic acid, followed by cyclization with phthalic anhydride and subsequent coupling with 5-aminoisoindoline. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Applications De Recherche Scientifique

2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide has been studied for its potential as an anticancer agent, particularly in the treatment of solid tumors such as breast, lung, and ovarian cancer. It has also shown promise in the treatment of acute myeloid leukemia. 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide works by inhibiting PLK1, which is essential for cell division. By inhibiting PLK1, 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide prevents cancer cells from dividing and proliferating.

Propriétés

Nom du produit

2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide

Formule moléculaire

C26H17N3O3

Poids moléculaire

419.4 g/mol

Nom IUPAC

1,3-dioxo-2-(2-phenylphenyl)-N-pyridin-2-ylisoindole-5-carboxamide

InChI

InChI=1S/C26H17N3O3/c30-24(28-23-12-6-7-15-27-23)18-13-14-20-21(16-18)26(32)29(25(20)31)22-11-5-4-10-19(22)17-8-2-1-3-9-17/h1-16H,(H,27,28,30)

Clé InChI

NTCXNTGOQQOKCH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC=N5

SMILES canonique

C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC=N5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.